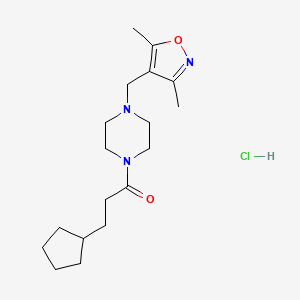

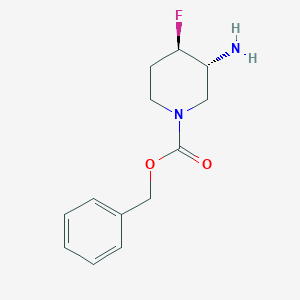

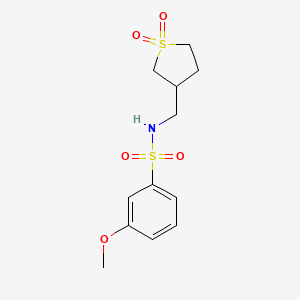

3-Cyclopentyl-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-Cyclopentyl-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride" is a chemical entity that appears to be related to a class of compounds that are being investigated for their potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed in the papers may provide insights into the description of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, which are potential substance P antagonists, is achieved through a cycloaddition reaction followed by reductive opening of lactone-bridged adducts . Similarly, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involves acetylation protection of ferulic acid, reaction with piperazine, and subsequent deacetylation to yield the target product . These methods suggest that the synthesis of the compound may also involve a series of protection-deprotection steps and the use of piperazine as a building block.

Molecular Structure Analysis

The molecular structure of related compounds shows a preference for certain conformational isomers. In the case of cyclopenta[c]piperidines, the axial-equatorial conformational preferences of the substituents are opposite to those of monocyclic piperidine analogues . This information can be extrapolated to predict that the compound "3-Cyclopentyl-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride" may also exhibit specific conformational preferences that could be crucial for its biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate that cycloaddition reactions are key in constructing the bicyclic frameworks . Additionally, the use of piperazine suggests that substitution reactions are also relevant . These reactions are likely to be important in the synthesis and further chemical manipulation of the compound .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "3-Cyclopentyl-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride" are not directly reported, the properties of structurally similar compounds can provide some insights. For example, the confirmation of the chemical structure of related compounds by IR, ^1HNMR, and MS indicates that these analytical techniques are essential for characterizing such compounds . The yield of the synthesis is also an important property, with the reported yield being over 56.9% for the related compound . These details suggest that similar analytical and yield considerations would apply to the compound .

Applications De Recherche Scientifique

Design and Synthesis of Novel Derivatives

A study by Kumar et al. (2017) focused on the synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds. These compounds were evaluated for their antidepressant and antianxiety activities using Porsolt’s behavioral despair test and the plus maze method, respectively. The study demonstrated the potential of these derivatives in treating depression and anxiety, highlighting the importance of structural modifications in enhancing pharmacological effects (Kumar et al., 2017).

Pharmacological Evaluation

Another research by Ashton et al. (1984) explored heterocyclic analogues of chlorcyclizine, identifying compounds with significant hypolipidemic activity. This study underscores the therapeutic potential of heterocyclic compounds in managing serum lipid levels, suggesting that derivatives of the 3-Cyclopentyl compound could have similar applications in reducing cholesterol and triglyceride levels (Ashton et al., 1984).

Exploration of Mechanisms of Action

Watson et al. (2005) investigated the receptor-based mechanism of action of a potent noncompetitive allosteric antagonist of the CCR5 receptor, offering insights into the therapeutic applications of receptor targeting. This research provides a framework for understanding how modifications to the piperazine moiety and related structures could influence receptor interactions and therapeutic outcomes (Watson et al., 2005).

Antimicrobial and Antifungal Activities

Rajkumar et al. (2014) conducted a study on the synthesis and biological evaluation of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, which were tested for their in vitro antimicrobial activities. This research highlights the potential of such compounds in developing new antimicrobial agents, pointing to the possibility that derivatives of 3-Cyclopentyl could also possess antimicrobial properties (Rajkumar et al., 2014).

Mécanisme D'action

Target of Action

A related compound, ddt26, has been shown to exhibit potent inhibitory activity against brd4 . BRD4 is a protein that plays a key role in transcriptional regulation and is a target for cancer therapeutics .

Mode of Action

If it acts similarly to ddt26, it may inhibit the function of brd4, thereby affecting gene expression .

Biochemical Pathways

Given its potential interaction with brd4, it may influence pathways related to transcriptional regulation .

Result of Action

If it acts similarly to ddt26, it may result in changes in gene expression due to its potential inhibitory effect on brd4 .

Propriétés

IUPAC Name |

3-cyclopentyl-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]propan-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O2.ClH/c1-14-17(15(2)23-19-14)13-20-9-11-21(12-10-20)18(22)8-7-16-5-3-4-6-16;/h16H,3-13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYZPURKLBOLHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)CCC3CCCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2543472.png)

![2-Phenyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2543476.png)

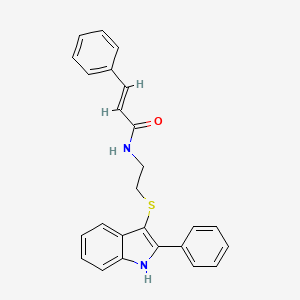

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone](/img/structure/B2543477.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2543478.png)

![1-(2-methylpropyl)-5-[4-(propan-2-yl)phenyl]-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2543488.png)